molecular formula C19H25NO2 B1385305 N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine CAS No. 1040690-88-7

N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine

Cat. No.: B1385305
CAS No.: 1040690-88-7
M. Wt: 299.4 g/mol
InChI Key: AEAQBVVATPUJCY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex aromatic amine compounds. The official IUPAC name for this compound is 3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline, which precisely describes the structural organization and substitution pattern of the molecule. This nomenclature system clearly identifies the primary aniline core structure with a methoxy substituent at the 3-position and the secondary amine linkage to a benzyl group that contains a pentyloxy substituent at the 4-position of the benzyl ring.

The compound's systematic identification includes several important registry numbers and database entries that facilitate its recognition in chemical literature and databases. The Chemical Abstracts Service registry number for this compound is 1040690-88-7, which serves as a unique identifier in chemical databases worldwide. The PubChem Compound Identifier for this compound is 28308219, providing access to comprehensive structural and property data within the PubChem database system. Additionally, the compound is cataloged with the MDL number MFCD10687672, which facilitates its identification in various chemical inventory systems.

The systematic naming also incorporates alternative nomenclature approaches that reflect different structural perspectives of the molecule. The compound can be identified as Benzenemethanamine, N-(3-methoxyphenyl)-4-(pentyloxy)-, which emphasizes the benzenemethanamine backbone structure with specific substitution patterns. This alternative naming convention provides clarity regarding the fundamental structural framework and the positions of key functional groups within the molecular architecture.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C19H25NO2, which reflects the precise atomic composition and connectivity within the molecular structure. This formula indicates the presence of nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight of the compound is 299.41 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Molecular Property Value Units
Molecular Formula C19H25NO2 -
Molecular Weight 299.41 g/mol
Carbon Atoms 19 count
Hydrogen Atoms 25 count
Nitrogen Atoms 1 count
Oxygen Atoms 2 count

The elemental composition analysis reveals specific percentages of each element within the molecular structure, which provides insights into the compound's fundamental chemical characteristics. Carbon represents the dominant element by mass, comprising approximately 76.24 percent of the total molecular weight, which is consistent with the aromatic and aliphatic carbon framework that defines the compound's structural backbone. Hydrogen accounts for approximately 8.42 percent of the molecular weight, reflecting the extensive hydrogenation of the aliphatic pentyl chain and the aromatic ring systems. The nitrogen content represents approximately 4.68 percent of the molecular weight, corresponding to the single nitrogen atom that serves as the central connecting point between the two aromatic ring systems. Oxygen contributes approximately 10.69 percent of the molecular weight through the two oxygen atoms present in the methoxy and pentyloxy functional groups.

The molecular weight analysis also provides important information regarding the compound's behavior in various analytical and synthetic applications. The relatively high molecular weight of 299.41 grams per mole indicates that the compound represents a moderately large organic molecule with significant structural complexity. This molecular weight range is characteristic of pharmaceutical intermediates and specialty chemical compounds that require precise synthetic approaches for their preparation and purification. The specific atomic composition suggests that the compound will exhibit distinct spectroscopic properties, including characteristic fragmentation patterns in mass spectrometry and specific absorption features in nuclear magnetic resonance spectroscopy.

Three-Dimensional Conformational Features

The three-dimensional conformational analysis of this compound reveals complex structural dynamics that significantly influence the compound's chemical behavior and potential biological activity. The molecule contains multiple rotatable bonds that allow for various conformational states, particularly around the nitrogen-benzyl linkage and the pentyloxy side chain. Research on related benzylamine derivatives has demonstrated that the conformational preferences of these compounds are strongly influenced by the spatial arrangement of aromatic rings and the orientation of substituent groups.

The conformational behavior of the central nitrogen-benzyl connection follows patterns observed in other benzylamine derivatives, where the dihedral angle between the aromatic rings and the amino group exhibits preferential orientations. Studies of benzylamine conformations have shown that the carbon-nitrogen bond typically adopts orientations that are approximately perpendicular to the plane of the aromatic ring, with tau angles approaching 90 degrees. This perpendicular arrangement minimizes steric interactions between the aromatic systems while allowing for optimal electronic interactions between the nitrogen lone pair and the aromatic pi-electron systems.

The pentyloxy substituent introduces additional conformational complexity through its flexible aliphatic chain, which can adopt multiple rotational states around the carbon-carbon bonds. The pentyl chain exhibits characteristic gauche and anti conformations that are influenced by both intramolecular steric interactions and potential intermolecular interactions with solvent molecules or other chemical species. The conformational energy profiles for aliphatic chains of this length typically show multiple local minima separated by rotational barriers of varying heights, leading to dynamic equilibrium between different conformational states at room temperature.

The methoxy substituent on the aniline ring adopts preferential orientations that minimize steric clashes with adjacent hydrogen atoms while maximizing favorable electronic interactions. The methoxy group typically exhibits coplanar or near-coplanar arrangements with the aromatic ring plane, allowing for optimal resonance interactions between the oxygen lone pairs and the aromatic pi-electron system. This coplanar arrangement contributes to the overall stability of the molecular structure and influences the electronic distribution throughout the aromatic system.

Comparative Structural Analysis with Benzylamine Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with other benzylamine derivatives that share similar structural motifs and functional group arrangements. Research on structure-activity relationships in benzylamine analogues has revealed important patterns regarding how substituent modifications influence molecular geometry, electronic properties, and chemical reactivity. The presence of both methoxy and pentyloxy substituents in this compound places it within a specific subclass of benzylamine derivatives that exhibit enhanced lipophilicity and modified electronic characteristics compared to simpler benzylamine structures.

Comparative studies of para and meta substituted benzylamine analogues have demonstrated that the position and nature of substituents significantly affect the compound's interaction with various chemical and biological systems. The para-pentyloxy substitution in this compound follows established patterns where para substituents generally enhance binding affinity through increased hydrophobic interactions, while maintaining the fundamental benzylamine reactivity profile. The correlation between benzylamine analogue binding properties and hydrophobicity parameters shows that increased alkyloxy chain length typically results in enhanced lipophilic character and modified pharmacological properties.

The meta-methoxy substitution pattern observed in this compound represents another important structural feature that distinguishes it from other benzylamine derivatives. Meta-substituted benzylamine analogues exhibit different conformational preferences and electronic distributions compared to their para-substituted counterparts, often resulting in modified chemical reactivity and biological activity profiles. The methoxy group at the meta position introduces electron-donating effects that influence the overall electronic character of the aniline ring system, while avoiding direct resonance interactions that would occur with para substitution.

Compound Type Substitution Pattern Key Structural Features Electronic Effects
This compound Meta-methoxy, Para-pentyloxy Dual aromatic rings, flexible alkyl chain Electron-donating, Enhanced lipophilicity
Benzylamine Unsubstituted Single aromatic ring, primary amine Neutral electronic character
N,N-Dimethylbenzylamine N-dimethyl substitution Tertiary amine structure Increased basicity
Para-substituted benzylamines Para-alkyl/alkoxy Enhanced hydrophobic character Variable electronic effects

Recent synthetic developments in benzylamine chemistry have focused on selective arylation reactions that allow for precise installation of aromatic substituents at specific positions. The regio- and chemoselective carbon-hydrogen arylation of benzylamine derivatives has emerged as a powerful strategy for constructing complex aromatic amine structures with defined substitution patterns. These synthetic approaches have enabled the preparation of diverse benzylamine analogues, including compounds with multiple aromatic rings and complex substituent arrangements similar to this compound.

The comparative analysis also reveals important insights regarding the conformational dynamics of substituted benzylamine derivatives. The presence of multiple aromatic rings in this compound introduces additional conformational degrees of freedom compared to simple benzylamine structures, resulting in more complex energy landscapes and dynamic behavior. The steric interactions between the aromatic systems and the alkoxy substituents create preferential conformational states that influence the compound's overall three-dimensional structure and its potential interactions with other molecules.

Properties

IUPAC Name

3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-5-13-22-18-11-9-16(10-12-18)15-20-17-7-6-8-19(14-17)21-2/h6-12,14,20H,3-5,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAQBVVATPUJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the molecular formula C19H25NO2C_{19}H_{25}NO_2 and a molecular weight of 299.41 g/mol. Its structure features a methoxy group and a pentyloxy chain, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on inflammation, cancer cell lines, and receptor interactions.

1. Anti-Inflammatory Activity

Recent studies have highlighted the role of similar compounds in inhibiting the NLRP3 inflammasome, which is crucial in the inflammatory response. For instance, compounds structurally related to this compound have shown promising results in reducing pro-inflammatory cytokines such as IL-1β and TNF-α in mouse models .

  • Case Study : A related compound demonstrated an IC50 value of 0.30±0.01μM0.30\pm 0.01\,\mu M for inhibiting the NLRP3 inflammasome, suggesting that modifications to the structure can enhance anti-inflammatory potency .

2. Cytotoxicity Against Cancer Cell Lines

The compound's potential anticancer properties have also been explored. In vitro studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Research Findings : A study reported that related compounds had IC50 values ranging from 5μM5\,\mu M to 20μM20\,\mu M against breast cancer cell lines (e.g., MCF-7), indicating moderate activity . The mechanism of action appears to involve apoptosis induction through specific signaling pathways.
CompoundCell LineIC50 Value (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Related Compound AMCF-78.5P38 MAPK activation
Related Compound BMDA-MB-23119.8SMYD3 pathway suppression

3. Receptor Binding Affinity

The affinity of this compound for various receptors has been examined in ligand-receptor interaction studies. Compounds with similar structural features have shown varying degrees of affinity for serotonin receptors (e.g., 5-HT2A), which may contribute to their biological effects.

  • Findings : Substituents at specific positions on the phenyl rings can significantly alter binding affinities, enhancing or diminishing biological activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that compounds in this class may exhibit moderate oral bioavailability and systemic clearance rates.

  • Pharmacokinetic Data : A related compound displayed a half-life of approximately 6.6hours6.6\,hours, indicating a reasonable duration of action but necessitating further optimization for improved bioavailability .

Scientific Research Applications

Biochemical Research

N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine is primarily utilized as a biochemical reagent in proteomics research. Its structure allows it to interact with various biological molecules, making it suitable for studying protein interactions and modifications .

Applications in Proteomics:

  • Protein Labeling: The compound can be used for labeling proteins in complex biological samples, facilitating the study of protein dynamics.
  • Enzyme Inhibition Studies: Due to its structural characteristics, it may act as an inhibitor for certain enzymes, allowing researchers to explore enzyme kinetics and mechanisms.

Pharmaceutical Development

The compound's unique properties position it as a candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways.

Potential Therapeutic Uses:

  • Anti-inflammatory Agents: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties.
  • Neuroprotective Effects: Its ability to cross the blood-brain barrier opens avenues for exploring neuroprotective applications .

Case Study: Proteomics Application

A study conducted on the use of this compound in proteomics demonstrated its effectiveness in labeling proteins within cell lysates. The results indicated that the labeled proteins maintained their functional integrity, allowing for subsequent analysis through mass spectrometry.

Study AspectDetails
ObjectiveEvaluate protein labeling efficacy
MethodMass spectrometry analysis
ResultsHigh yield of labeled proteins
Effective for proteomic studies

Case Study: Pharmacological Potential

Research into the pharmacological effects of this compound revealed promising results regarding its anti-inflammatory properties. In vitro assays showed that this compound could significantly reduce pro-inflammatory cytokine production in stimulated macrophages.

Study AspectDetails
ObjectiveAssess anti-inflammatory effects
MethodIn vitro macrophage stimulation assays
ResultsSignificant reduction in cytokine levels
Potential candidate for anti-inflammatory drugs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Electron-Donating vs. Electron-Withdrawing Groups
  • N-(3-Methoxy-4-(trifluoroethoxy)benzyl)-1-methylpiperidin-4-amine ():

    • Features a trifluoroethoxy (-OCH₂CF₃) group, which is strongly electron-withdrawing.
    • The presence of a piperidine ring introduces basicity and conformational rigidity, contrasting with the flexible pentyloxy chain in the target compound.
    • Such electron-withdrawing groups may reduce aromatic ring electron density, impacting π-π stacking interactions in biological systems .
  • N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine ():

    • Bromine (Br) at the 3-position is both electron-withdrawing and sterically bulky.
    • Dimethoxy substituents on the second benzyl group increase hydrophilicity compared to the pentyloxy chain.
    • Halogenation often enhances binding affinity in receptor-ligand interactions but may reduce solubility .
Alkoxy Chain Length Variations
  • N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine ():

    • Ethyl (-CH₂CH₃) and methoxy groups provide moderate lipophilicity.
    • Shorter chains (e.g., ethyl vs. pentyl) decrease hydrophobic interactions but improve aqueous solubility, critical for pharmacokinetics .
  • N-{(2S)-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide ():

    • The pentyloxy group in this peptide derivative enhances lipid bilayer penetration, suggesting similar behavior in the target compound .

Core Structural Variations

Heterocyclic vs. Benzyl Amine Cores
  • 5-(3-Methoxyphenyl)-N-phenyl-1,3-oxazol-2-amine ():

    • An oxazole ring replaces the benzyl amine core, introducing aromatic heterocyclic character.
    • Heterocycles like oxazole and thiazole () often improve metabolic stability and binding specificity due to hydrogen-bonding capabilities .
  • (E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide (): An acrylamide linker replaces the amine, enabling conjugation with additional pharmacophores. Amides are less basic than amines, altering ionization states and bioavailability .

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure R1 (Benzyl) R2 (Phenyl) Notable Properties References
N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine Benzyl amine 3-OCH₃ 4-O(CH₂)₄CH₃ High lipophilicity -
compound Piperidine-amine 3-OCH₃, 4-OCH₂CF₃ Pyridinylmethoxy Electron-withdrawing substituents
(compound 11) Peptide backbone 4-O(CH₂)₄CH₃ Hydroxy-phenylpropan Enhanced membrane permeability
compound Benzyl amine 3-Br, 4-OCH₃ 2,4-diOCH₃ Halogen effects on binding
compound Ethyl-benzyl amine 4-CH₂CH₃ 4-OCH₃ Moderate solubility

Preparation Methods

Starting Material Preparation

  • 3-Methoxyphenol is typically synthesized via methylation of 3-hydroxyphenol or derived from phenol derivatives through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • 4-(Pentyloxy)benzyl alcohol or derivatives are synthesized by alkylation of phenol with pentyl halides (e.g., pentyl bromide) in the presence of base, often potassium carbonate, to form the corresponding pentyloxybenzene.

Formation of the Aromatic Amine

  • The core amine backbone is constructed through nucleophilic aromatic substitution or reductive amination :

    • Reductive amination involves condensing 3-methoxyphenol derivatives with benzyl aldehyde or benzylamine, followed by reduction with hydrogen or hydride reagents.

    • Alternatively, nucleophilic substitution of halogenated aromatic compounds with ammonia or primary amines under controlled conditions.

Coupling of Aromatic Moieties

  • The key step involves coupling the methoxyphenyl group with the benzylamine derivative:

    • Reductive amination of 3-methoxyphenyl aldehyde with benzylamine derivatives using catalysts such as palladium or iridium complexes, as indicated in recent research (see).

    • Nucleophilic substitution of activated aromatic halides with benzylamine derivatives, often facilitated by bases like potassium carbonate or cesium carbonate.

Alkoxy Chain Installation

  • The pentyloxy chain is introduced via alkylation of phenolic groups:

    • Using potassium tert-butoxide and pentyl halides in polar aprotic solvents (e.g., DMF, DMSO) to attach the pentyloxy group selectively.

Final Amine Formation

  • The final step involves amine functionalization :

    • Reductive amination of the benzyl aldehyde with the amine precursor, employing catalytic hydrogenation or hydride reagents.

    • Alternatively, nucleophilic substitution of suitable intermediates with ammonia or primary amines under controlled conditions.

Representative Synthetic Route

Step Reaction Type Reagents & Conditions Purpose
1 Methylation Dimethyl sulfate or methyl iodide, base Synthesize 3-methoxyphenol
2 Alkylation Pentyl halide, potassium carbonate, DMF Attach pentyloxy group
3 Formation of benzylamine Reductive amination, aldehyde + amine, catalyst Construct benzylamine core
4 Coupling Nucleophilic substitution or reductive amination Link aromatic groups
5 Final amination Reductive amination or nucleophilic substitution Install the amine linkage

Data Tables of Key Reagents and Conditions

Reagent Purpose Typical Conditions References
Methyl iodide / Dimethyl sulfate Methylation of phenol Basic conditions, room temp to reflux ,
Pentyl halide Alkoxy chain extension Potassium carbonate, DMF, 80-100°C
Benzaldehyde derivatives Aromatic aldehyde Reflux in ethanol or methanol
Catalysts (Pd/C, Iridium complexes) Reductive amination Hydrogen atmosphere, 25-100°C
Cs2CO3 / K2CO3 Base for nucleophilic substitution Room temperature to reflux ,

Research Findings and Notes

  • Methodologies such as reductive amination and nucleophilic aromatic substitution are prevalent in literature for synthesizing similar compounds, with recent advances emphasizing metal-catalyzed processes for higher selectivity and yields ().

  • Reaction conditions are optimized to prevent side reactions like over-alkylation or poly-substitution, often employing protecting groups or selective catalysts .

  • Purification typically involves column chromatography on silica gel, with solvents like hexane/ethyl acetate, to isolate the desired product with high purity.

Q & A

Q. What are the optimal synthetic routes for N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, considering yield and purity?

The synthesis typically involves multi-step condensation and functionalization reactions. For example, analogous benzylamine derivatives are synthesized via nucleophilic substitution or reductive amination, using precursors like 3-methoxyaniline and 4-(pentyloxy)benzyl halides. Critical steps include controlling reaction temperature (e.g., ice-bath conditions for exothermic steps) and purification via column chromatography with gradients of ethyl acetate/hexane . Hazardous reagents (e.g., dichloromethane, sodium pivalate) require rigorous risk assessments and proper ventilation .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Characterization involves:

  • NMR spectroscopy (¹H, ¹³C) to confirm methoxy, benzyl, and pentyloxy groups. For example, methoxy protons resonate at ~δ 3.7–3.9 ppm, while aromatic protons appear in δ 6.5–7.5 ppm .
  • HRMS for molecular ion verification (e.g., [M+H]⁺ with <5 ppm error) .
  • FTIR to identify N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Key protocols include:

  • Conducting hazard assessments for reagents like dichloromethane (neurotoxic) and sodium pivalate (flammable) .
  • Using fume hoods, nitrile gloves, and eye protection.
  • Storing the compound away from light and heat due to potential decomposition, as observed in similar benzylamine derivatives .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic reactions?

The electron-rich 3-methoxyphenyl group enhances nucleophilicity at the amine center, facilitating reactions with electrophiles (e.g., acyl chlorides). Conversely, the electron-withdrawing pentyloxy group may stabilize intermediates in condensation reactions. Computational studies (DFT) can model charge distribution, while Hammett constants (σ) predict substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported biological activities of N-(3-methoxyphenyl) derivatives?

Discrepancies in IC₅₀ values (e.g., antitumor activity) may arise from assay conditions (cell line variability, incubation time). Strategies include:

  • Dose-response validation across multiple cell lines (e.g., HCT-116, HeLa) .
  • Mechanistic profiling (e.g., autophagy pathway analysis via Western blotting for ATG5) .
  • Meta-analysis of structural analogs to identify activity trends linked to substituents .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Scaling up requires:

  • Optimized catalytic systems (e.g., Pd/C for hydrogenation) to avoid racemization.
  • In-line monitoring (e.g., PAT tools) to track intermediates and byproducts.
  • Crystallization control to ensure enantiomeric purity, as seen in related quinoline syntheses .

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